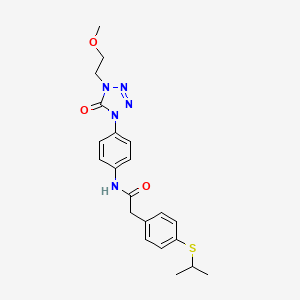

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide is a complex organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide typically involves multiple steps:

Step 1: Preparation of 4-(isopropylthio)phenyl group through the thiolation of 4-bromophenyl with isopropylthiol under basic conditions.

Step 2: Synthesis of the 4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl group, often starting from substituted aniline via diazotization and subsequent reaction with sodium azide.

Step 3: Coupling of the two intermediate groups via acylation using acetic anhydride.

Industrial Production Methods: Industrial-scale production might involve optimized conditions:

Enhanced yields through the use of catalysts.

Controlled temperature and pressure to ensure high purity of the final product.

Purification using techniques like recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The isopropylthio group can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions might target the nitro groups if they are present as intermediates.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation Reagents: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA).

Reduction Reagents: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution Conditions: Halogenation using N-bromosuccinimide (NBS) under light.

Major Products Formed

Sulfoxides, sulfones, and brominated derivatives depending on the reaction conditions and reagents.

Aplicaciones Científicas De Investigación

2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide has shown promise in:

Chemistry: A potential intermediate in synthesizing more complex organic compounds.

Biology: Investigated for its potential use in bioconjugation techniques.

Medicine: Explored as a potential pharmacophore in drug design targeting specific biological pathways.

Industry: Studied for its application in creating specialized materials or coatings due to its unique structural properties.

Mecanismo De Acción

Molecular Targets and Pathways: The compound interacts with various molecular targets:

Binding to Enzymes: Modulating activity by either inhibition or activation.

Cellular Pathways: Influencing signal transduction pathways which can lead to alterations in cellular functions.

The exact mechanism varies depending on the specific biological context and application being studied.

Comparación Con Compuestos Similares

Comparison

Structural Analogs: Compounds like 2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide may show similar properties but differ slightly in reactivity and applications.

Functional Analogs: Other tetrazole-containing compounds often used in pharmaceuticals as bioisosteres for carboxylic acids.

Similar Compounds

2-(4-methylthio)phenyl-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

2-(4-ethoxyphenyl)-N-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)acetamide

The unique isopropylthio and methoxyethyl groups in 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide provide distinct properties that make it a valuable compound for specialized research and applications.

Actividad Biológica

The compound 2-(4-(isopropylthio)phenyl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acetamide , with the CAS number 1396683-72-9 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C21H25N5O3S |

| Molecular Weight | 427.5 g/mol |

| CAS Number | 1396683-72-9 |

Structural Characteristics

The compound features a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The presence of isopropylthio and methoxyethyl groups contributes to its lipophilicity and potential receptor interactions.

Anticancer Activity

Research has indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain tetrazole-containing compounds have potent cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231) and cervical (SiHa) cancer cells. The sulforhodamine B (SRB) assay revealed IC50 values ranging from 10 to 26 µM for different derivatives, suggesting a strong selective cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Tetrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. For example, some derivatives were found to exhibit strong COX inhibition, indicating their potential as anti-inflammatory agents .

The proposed mechanism of action for the anticancer and anti-inflammatory activities of tetrazole derivatives involves:

- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cancer proliferation and inflammatory responses.

- Receptor Modulation : Interaction with various receptors, including serotonin receptors, could mediate the biological effects observed .

Study 1: Anticancer Activity Evaluation

A recent study evaluated the anticancer efficacy of several tetrazole derivatives, including the compound . The results indicated that it significantly inhibited cell proliferation in MDA-MB-231 cells with an IC50 value of approximately 20 µM. The study concluded that the incorporation of the tetrazole ring enhances the cytotoxic potential against breast cancer cells .

Study 2: Anti-inflammatory Assessment

In another investigation focused on anti-inflammatory properties, a series of tetrazole derivatives were tested for their ability to inhibit COX-2 activity. The compound exhibited a notable reduction in prostaglandin E2 (PGE2) production in lipopolysaccharide-stimulated macrophages, highlighting its potential therapeutic application in inflammatory diseases .

Propiedades

IUPAC Name |

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3S/c1-15(2)30-19-10-4-16(5-11-19)14-20(27)22-17-6-8-18(9-7-17)26-21(28)25(23-24-26)12-13-29-3/h4-11,15H,12-14H2,1-3H3,(H,22,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXGHJMJHNXVKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.